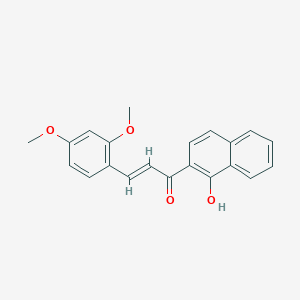
4-(3-methoxybenzyl)-7-(2-methylphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-methoxybenzyl)-7-(2-methylphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol is a compound that belongs to the class of benzoxazepine derivatives. It has been found to have potential applications in the field of medicinal chemistry due to its unique chemical structure and pharmacological properties.
作用機序
The exact mechanism of action of 4-(3-methoxybenzyl)-7-(2-methylphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. It may also have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, it may have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One advantage of using 4-(3-methoxybenzyl)-7-(2-methylphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol in lab experiments is its potential as a novel therapeutic agent for cancer and neurodegenerative diseases. However, one limitation is its relatively complex synthesis method, which may make it difficult to produce in large quantities.
将来の方向性
There are several future directions for research on 4-(3-methoxybenzyl)-7-(2-methylphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol. One direction is to further investigate its potential as a therapeutic agent for cancer and neurodegenerative diseases. Another direction is to study its mechanism of action in more detail to better understand its pharmacological properties. Additionally, research could be conducted to optimize the synthesis method to make it more efficient and cost-effective.
合成法
The synthesis of 4-(3-methoxybenzyl)-7-(2-methylphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol involves a multi-step process. The starting material for the synthesis is 2-methylphenol, which is then reacted with 3-methoxybenzaldehyde in the presence of a base to form a Schiff base. The Schiff base is then reduced with sodium borohydride to form the corresponding amine. The amine is then reacted with 2-chlorobenzoyl chloride to form the benzoxazepine ring. The final step involves the addition of a hydroxyl group to the benzoxazepine ring using a Grignard reagent.
科学的研究の応用
4-(3-methoxybenzyl)-7-(2-methylphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol has been studied for its potential applications in the field of medicinal chemistry. It has been found to have activity against a variety of cancer cell lines, including breast, lung, and colon cancer. It has also been found to have potential as an anti-inflammatory agent and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
4-[(3-methoxyphenyl)methyl]-7-(2-methylphenyl)-3,5-dihydro-2H-1,4-benzoxazepin-9-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO3/c1-17-6-3-4-9-22(17)19-13-20-16-25(10-11-28-24(20)23(26)14-19)15-18-7-5-8-21(12-18)27-2/h3-9,12-14,26H,10-11,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCYZHZDGTBOJCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC3=C(C(=C2)O)OCCN(C3)CC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[3-(5-fluoro-2-methoxybenzoyl)piperidin-1-yl]methyl}benzonitrile](/img/structure/B5367659.png)


![6-(piperidin-1-ylcarbonyl)-5-(pyrrolidin-1-ylmethyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B5367675.png)
![2-{[4-(5-ethyl-2-methylpyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridin-6-yl]amino}ethanol](/img/structure/B5367679.png)

![N,2-dimethyl-5-({[2-(4-morpholinyl)ethyl]amino}sulfonyl)benzamide](/img/structure/B5367694.png)
![2-({4-allyl-5-[1-(3,4-dimethylphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5367705.png)
![4-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,4-oxazepane](/img/structure/B5367709.png)
![3-methyl-8-[(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-7-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5367713.png)
![4-[4-(benzyloxy)-3-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5367717.png)
![7-benzylidene-2-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}-3-phenyl-3,3a,4,5,6,7-hexahydro-2H-indazole](/img/structure/B5367727.png)

